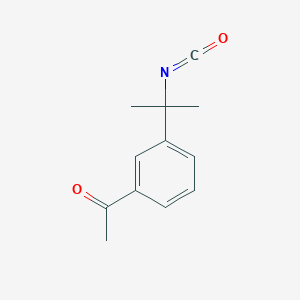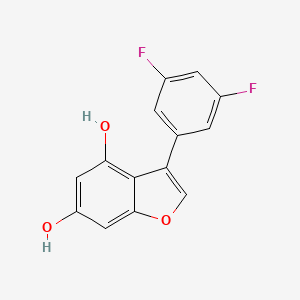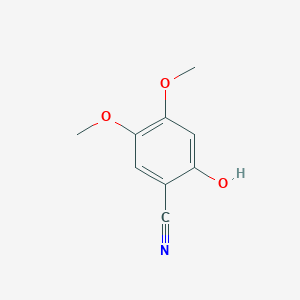
Br(CH2)11Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-bromododecane-12-chloride (Br(CH₂)₁₁Cl) is an organic halide with a twelve-carbon chain, where one end is substituted with a bromine atom and the other end with a chlorine atom. This compound is a member of the alkyl halides family and is often used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-bromododecane: Similar structure but lacks the chlorine atom, making it less versatile in dual functionalization reactions.
1-chlorododecane: Similar structure but lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
1,12-dibromododecane: Contains two bromine atoms, making it more reactive in substitution reactions but less selective in dual functionalization.
Uniqueness
1-bromododecane-12-chloride is unique due to its dual halogen functionality, allowing for selective reactions at both ends of the carbon chain. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C11H22BrCl |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
Clave InChI |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCl)CCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile](/img/structure/B8349254.png)







![4-[4-(2-Bromoethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8349295.png)




